Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[[2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S/c1-3-26-18(25)23-9-7-12(8-10-23)20-15(24)11-22(2)17-21-16-13(19)5-4-6-14(16)27-17/h4-6,12H,3,7-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZVXFMITZIWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific targets can vary depending on the substituents on the thiazole ring.
Mode of Action
The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation. The substituents at position-2 and -4 may alter these orientation types and shield the nucleophilicity of nitrogen.
Biochemical Pathways
Thiazole derivatives have been reported to affect numerous biological pathways due to their diverse biological activities. For instance, they can interfere with bacterial cell–cell communication pathways, affecting behaviors such as biofilm formation, virulence production, and other pathogenesis.
Pharmacokinetics
Thiazole derivatives, in general, have varying pharmacokinetic properties depending on their structure.
Biochemical Analysis
Biological Activity
Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Synthesis
The compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves several steps, including the formation of the benzo[d]thiazole core through cyclization reactions, followed by N-methylation and acetamide formation. This multi-step synthesis allows for functionalization that enhances biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.36 | Induces apoptosis via caspase activation |
| HepG2 (Liver) | 3.21 | Cell cycle arrest at G2/M phase |
| A431 (Skin) | <10 | Inhibition of Bcl-2 protein |
The compound demonstrates significant cytotoxicity, with IC50 values indicating effective growth inhibition in MCF-7 and HepG2 cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression, primarily through interactions with proteins involved in cell survival pathways like Bcl-2.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties, inhibiting the growth of various bacterial and fungal strains.
Table 2: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
The antimicrobial mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways, making it a candidate for further development as an antibiotic agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications to the benzo[d]thiazole core and piperidine ring significantly influence biological activity. For instance, the presence of a chlorine atom on the benzo[d]thiazole moiety enhances anticancer activity by improving lipophilicity and facilitating cellular uptake.
Case Studies
- MCF-7 Cell Line Study : A study evaluated the effects of this compound on MCF-7 cells. Results showed a marked increase in apoptosis markers such as cleaved caspase 3 and PARP, indicating effective induction of programmed cell death.
- HepG2 Cell Line Study : Another investigation focused on HepG2 cells, revealing that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase, correlating with increased expression of cyclin-dependent kinase inhibitors.
Scientific Research Applications
Anticancer Activity
The compound's structural features indicate potential as an anticancer agent. Research has shown that thiazole derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, thiazole-pyridine hybrids have demonstrated superior efficacy against breast cancer cells compared to standard treatments like 5-fluorouracil . The incorporation of the 4-chlorobenzo[d]thiazol moiety may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the anticancer effects of thiazole derivatives on human cancer cell lines (e.g., PC3, MCF-7). Compounds similar to Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate were synthesized and tested for their ability to inhibit cell proliferation. Results indicated that certain derivatives had IC50 values significantly lower than those of traditional chemotherapeutics, highlighting their potential as effective anticancer agents .
Antimicrobial Properties
Thiazole-containing compounds have been recognized for their antimicrobial activity against a variety of pathogens. This compound could leverage this property due to its thiazole component.
Data Table: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 6.25 µg/mL |
| Thiazole Derivative B | Escherichia coli | 12.5 µg/mL |
| This compound | Candida albicans | TBD |
Research indicates that the presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial efficacy, suggesting that the chlorinated structure in this compound may contribute positively to its activity .
Anticonvulsant Activity
Thiazole derivatives have also been studied for their anticonvulsant properties. The structural characteristics of this compound may allow it to interact with neuronal pathways involved in seizure activity.
Case Study:
In a recent investigation, thiazole-based compounds were tested in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ). Several compounds exhibited significant protective effects at doses lower than those required for established anticonvulsants like ethosuximide . This positions this compound as a candidate for further development in epilepsy treatment.
Q & A
Q. What are the typical synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including amide bond formation between piperidine derivatives and 4-chlorobenzo[d]thiazole intermediates. Key steps require:
- Refluxing in anhydrous solvents (e.g., DMF) under inert atmospheres .
- Coupling agents like HBTU with bases such as N-ethyldiisopropylamine to activate carboxyl groups .
- Temperature control (0°C to room temperature) during carbamate formation to prevent side reactions .
- Purification via silica gel column chromatography, yielding 45–70% depending on optimization .
Q. How is structural confirmation achieved using spectroscopic methods?
- 1H NMR : Identifies protons on piperidine (δ 1.2–4.2 ppm), benzo[d]thiazole (δ 7.3–8.1 ppm), and ethyl ester (δ 1.3 and 4.2 ppm) .
- 13C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and quaternary carbons in the thiazole ring .
- IR : Shows amide I (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹) stretches .
- HRMS : Matches exact mass to the molecular formula (e.g., C₁₈H₂₃ClN₄O₃S) .
Q. What purification techniques are effective for isolating this compound?
- Silica gel chromatography with gradient elution (hexane/ethyl acetate to DCM/MeOH) removes polar impurities .
- Recrystallization from ethanol/water (7:3 v/v) enhances purity for crystalline derivatives .
Advanced Questions
Q. How can contradictory spectroscopic data during structural elucidation be resolved?
- Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations confirm connectivity between the acetamido carbonyl and piperidine nitrogen .
- Variable-temperature NMR resolves rotameric equilibria, while computational DFT calculations model unexpected signals .
- Re-analyze mass spectra under alternative ionization conditions (e.g., ESI vs. APCI) to identify adducts .
Q. What strategies optimize reaction conditions to reduce byproducts during coupling steps?
- Solvent : Anhydrous DMF minimizes hydrolysis of active esters .
- Stoichiometry : 1.2 equivalents of HBTU ensures complete amine activation .
- Temperature : Maintain 0°C during coupling to suppress racemization .
- Monitoring : TLC (5% MeOH in DCM) tracks reaction progress, with quenching in ice-water to precipitate products .
Q. Which in vitro assays evaluate the compound’s pharmacological potential?
- Enzyme inhibition : Fluorogenic substrates for kinases/proteases, leveraging heterocyclic interactions with ATP-binding pockets .
- Cytotoxicity : MTT/XTT assays in cancer lines (e.g., HepG2) .
- Receptor binding : Radioligand displacement assays (e.g., GPCRs) to determine IC₅₀ values .
- Permeability : PAMPA assays predict blood-brain barrier penetration .
Q. How are scalability challenges addressed in synthesis?
- Heat management : Continuous flow reactors improve heat dissipation during exothermic steps .
- Solubility : High-boiling solvents (e.g., DMSO) with microwave irradiation enhance reaction rates .
- Purification : In-line catch-and-release resins streamline multi-step processes .
Q. How do structural modifications impact bioactivity, and what methods enable them?
- Benzo[d]thiazole modifications : Suzuki-Miyaura coupling introduces electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
- Piperidine alkylation : Reductive amination at the nitrogen improves lipophilicity for membrane permeability .
- SAR studies : Docking simulations guide prioritization of synthetic targets for optimized activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
